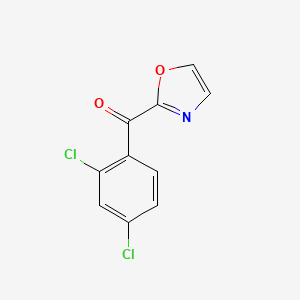

2-(2,4-Dichlorobenzoyl)oxazole

描述

Contextualization within Oxazole (B20620) Heterocyclic Chemistry

Oxazoles are a significant class of five-membered aromatic heterocyclic compounds. The oxazole ring is a key structural motif found in numerous natural products and synthetically developed molecules with a wide array of biological activities. nih.gov The chemistry of oxazoles is rich and varied, with several established methods for their synthesis. Classical methods include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, and the van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov More contemporary methods often focus on developing more efficient and scalable syntheses from readily available starting materials like carboxylic acids. nih.gov

The reactivity of the oxazole ring is influenced by the presence of the two heteroatoms. It can undergo various reactions, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions, making it a versatile building block in organic synthesis. nih.gov

Academic Significance of Substituted Oxazole Core Structures

The academic significance of substituted oxazole cores is primarily rooted in their prevalence in medicinal chemistry and drug discovery. The oxazole scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets. semanticscholar.org This has led to the development of numerous oxazole-containing compounds with a broad spectrum of pharmacological activities, including:

Antimicrobial and Antifungal Activity: Many oxazole derivatives have demonstrated potent activity against various strains of bacteria and fungi. researchgate.net

Anticancer Activity: The oxazole moiety is present in several compounds that have been investigated as potential anti-tumor agents. researchgate.net

Anti-inflammatory Activity: Certain substituted oxazoles have shown promise as anti-inflammatory agents.

Other Biological Activities: The versatility of the oxazole core has led to its incorporation into molecules with a wide range of other biological effects. ipbcams.ac.cn

The specific substituents on the oxazole ring play a crucial role in determining the compound's biological activity and pharmacokinetic properties. The 2,4-disubstituted pattern, as seen in the title compound, is a common motif in many biologically active oxazoles. nih.govresearchgate.net

Rationale for Focused Research on 2-(2,4-Dichlorobenzoyl)oxazole

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known properties of its constituent parts. The 2,4-dichlorophenyl group is a common substituent in many pharmacologically active compounds, often enhancing their biological activity. The combination of this moiety with the versatile oxazole core presents a logical target for synthesis and biological evaluation.

Research into this and similar compounds is likely driven by the search for novel therapeutic agents. The exploration of new substitution patterns on the oxazole ring is a continuous effort in medicinal chemistry to discover compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The synthesis of compounds like this compound allows researchers to expand the chemical space around the oxazole scaffold and investigate the structure-activity relationships of this important class of heterocycles. Studies on similar 2,4-disubstituted oxazoles have shown potential as PDE4 inhibitors, highlighting one possible avenue of research for this compound. nih.gov

Structure

2D Structure

属性

IUPAC Name |

(2,4-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZMXIAGFCDEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642110 | |

| Record name | (2,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-56-0 | |

| Record name | (2,4-Dichlorophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 2,4 Dichlorobenzoyl Oxazole

Intrinsic Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle containing an oxygen and a nitrogen atom, which imparts a unique reactivity profile. The presence of these heteroatoms makes the ring electron-deficient, influencing its susceptibility to various chemical transformations.

Nucleophilic Attack Pathways and Ring Opening

The electron deficiency of the oxazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position, which is the most electron-deficient carbon atom. pharmaguideline.combrainly.in Nucleophilic substitution reactions on the oxazole ring are rare and typically require the presence of a good leaving group at the C2 position. tandfonline.com More commonly, nucleophilic attack leads to ring cleavage rather than substitution. pharmaguideline.com

Strong acidic or basic conditions, especially at elevated temperatures, can induce ring opening. firsthope.co.in For example, treatment of an oxazole with a strong base like n-butyllithium can lead to deprotonation at C2, followed by ring opening to form an isonitrile intermediate. cutm.ac.in Similarly, in the presence of nucleophiles like ammonia (B1221849) or formamide, oxazoles can undergo ring cleavage and subsequent recyclization to form other heterocycles, such as imidazoles. pharmaguideline.com

Cycloaddition Reactions, including Diels-Alder

Oxazoles can participate as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with various dienophiles. pharmaguideline.comfirsthope.co.inwikipedia.org This reactivity is attributed to the furan-type oxygen atom at the 1-position. pharmaguideline.com The aromaticity of the oxazole ring makes these reactions less common compared to non-aromatic dienes, but they are facilitated by the presence of electron-releasing substituents on the oxazole ring or by using electron-deficient dienophiles. pharmaguideline.comfirsthope.co.in The Diels-Alder reaction of oxazoles is a valuable synthetic route for the preparation of pyridine (B92270) derivatives. wikipedia.org The initial cycloadduct can undergo further transformations, often with the elimination of a small molecule, to yield the final aromatic product. The reaction can be promoted by the addition of a Brønsted or Lewis acid to the oxazole nitrogen atom, which lowers the activation barrier. acs.orgnih.govacs.org

Reactivity Profiles of the 2,4-Dichlorobenzoyl Moiety

The chlorine atoms are electron-withdrawing groups due to their high electronegativity. This electronic effect is transmitted through the benzene (B151609) ring to the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The presence of two chlorine atoms enhances this effect compared to a non-substituted benzoyl group.

The 2,4-dichlorobenzoyl group is a key component in the synthesis of various compounds through reactions such as acylation. guidechem.compschemicals.com The corresponding acyl chloride, 2,4-dichlorobenzoyl chloride, is a reactive intermediate used in the preparation of esters and amides. guidechem.com The reactivity of this moiety is also evident in the formation of peroxides, such as bis(2,4-dichlorobenzoyl) peroxide, which acts as a radical initiator in polymerization reactions. guidechem.com This indicates that the 2,4-dichlorobenzoyl group can participate in both nucleophilic acyl substitution and radical reactions under appropriate conditions.

Exploration of Chemical Transformations Involving 2-(2,4-Dichlorobenzoyl)oxazole

The combination of the reactive oxazole ring and the activating 2,4-dichlorobenzoyl moiety allows for a range of chemical transformations.

Oxidation Reactions

The oxazole ring is susceptible to oxidation, which often results in ring cleavage. pharmaguideline.com Oxidizing agents such as cold potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.com In the context of this compound, oxidation would likely lead to the formation of an imide and benzoic acid derivatives. For example, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) yields an imide and benzoic acid. cutm.ac.in A similar outcome could be anticipated for this compound, where the 2,4-dichlorobenzoyl group would likely remain intact on one of the resulting fragments.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Expected Major Products |

|---|---|

| Potassium Permanganate | 2,4-Dichlorobenzoic acid and other ring-opened fragments |

| Chromic Acid | 2,4-Dichlorobenzoic acid and other ring-opened fragments |

| Ozone | Ozonolysis products resulting from cleavage of the C4=C5 bond |

It is important to note that while the general reactivity of the oxazole ring suggests these oxidation pathways, the specific outcomes for this compound would need to be confirmed through experimental studies.

Reduction Reactions

The presence of a ketone and an oxazole ring in this compound offers multiple sites for reduction, with the outcome being highly dependent on the choice of reducing agent and reaction conditions.

The carbonyl group of the benzoyl moiety can be selectively reduced to a secondary alcohol using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation, typically in an alcoholic solvent such as methanol (B129727) or ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the corresponding alcohol, (2,4-dichlorophenyl)(oxazol-2-yl)methanol. The general reactivity of carbonyl groups towards NaBH₄ is aldehydes > ketones > esters > amides, allowing for the chemoselective reduction of the ketone in the presence of less reactive functional groups.

Catalytic hydrogenation offers another avenue for the reduction of this compound. This method can lead to the reduction of the oxazole ring, typically yielding the corresponding oxazoline (B21484). The reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The precise conditions, including pressure, temperature, and solvent, can influence the extent of reduction. Under more forcing conditions, further reduction or even ring-opening of the oxazole may occur.

Table 1: Summary of Reduction Reactions of 2-Aroyl-oxazole Analogs

| Starting Material | Reagent and Conditions | Product | Product Structure |

| 2-Benzoyloxazole | NaBH₄, Methanol, 0 °C to rt | Phenyl(oxazol-2-yl)methanol | |

| 2-Benzoyloxazole | H₂, Pd/C, Ethanol, rt | Phenyl(oxazolin-2-yl)methanol | |

| 2-(4-Chlorobenzoyl)oxazole | NaBH₄, Ethanol, rt | (4-Chlorophenyl)(oxazol-2-yl)methanol |

This table presents data for analogous compounds to illustrate the expected reactivity of this compound.

Substitution Reactions on the Dichlorophenyl Ring or Oxazole Core

The electronic nature of both the dichlorophenyl and oxazole rings dictates the feasibility and regioselectivity of substitution reactions.

Substitution on the Dichlorophenyl Ring:

The dichlorophenyl ring in this compound is subject to electrophilic aromatic substitution. The benzoyl group, being an electron-withdrawing group, is a deactivating and meta-directing substituent. The two chlorine atoms are also deactivating but are ortho, para-directing. The combined effect of these substituents makes the ring significantly deactivated towards electrophilic attack.

However, under forcing conditions, electrophilic substitution reactions such as nitration or halogenation can be achieved. Nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, would be expected to introduce a nitro group at the position meta to the carbonyl group and ortho/para to the chlorine atoms, if sterics allow. The most likely position for substitution would be the C5 position of the phenyl ring, which is meta to the benzoyl group and ortho to the C4-chloro substituent.

Substitution on the Oxazole Core:

The oxazole ring is an electron-deficient heterocycle, making it generally resistant to electrophilic substitution. If such a reaction were to occur, the C5 position is the most likely site of attack.

Nucleophilic substitution on the oxazole ring of this compound is also challenging. The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. However, the 2-aroyl group is not a conventional leaving group. Nucleophilic attack at C2 can lead to ring-opening of the oxazole. For a substitution reaction to occur at this position, it would likely require activation of the carbonyl group or a different leaving group at the C2 position. For instance, a 2-halooxazole can undergo nucleophilic substitution with various nucleophiles. nih.govorganicmystery.com While the benzoyl group is not a halogen, this illustrates the general principle of nucleophilic substitution at the C2 position of the oxazole ring. organicreactions.org

Table 2: Regioselectivity of Electrophilic Aromatic Substitution on a Dichlorobenzene Derivative

| Substrate | Reagent and Conditions | Major Product |

| 1,3-Dichlorobenzene | HNO₃, H₂SO₄ | 1,3-Dichloro-4-nitrobenzene |

| 1,3-Dichlorobenzene | Cl₂, FeCl₃ | 1,2,4-Trichlorobenzene |

This table provides examples of electrophilic substitution on a related dichlorinated aromatic system to predict the reactivity of the dichlorophenyl ring in this compound.

Advanced Spectroscopic and Structural Characterization of 2 2,4 Dichlorobenzoyl Oxazole

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By analyzing the magnetic behavior of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 2-(2,4-Dichlorobenzoyl)oxazole is expected to show distinct signals for the protons on the dichlorophenyl ring and the oxazole (B20620) ring. The dichlorophenyl ring contains three aromatic protons, while the oxazole ring contains two. Due to the electron-withdrawing nature of the carbonyl group and the chlorine atoms, the signals for the dichlorophenyl protons would appear at a lower field compared to benzene (B151609).

The proton H-3' would likely be the most downfield of the dichlorophenyl protons due to the ortho effect of the carbonyl group. The proton H-5' would be a doublet of doublets, coupled to both H-3' and H-6'. The protons of the oxazole ring, H-4 and H-5, would appear as distinct doublets, characteristic of vicinal coupling in a five-membered heterocycle.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~7.80 | d | ~0.8 |

| H-4 | ~7.35 | d | ~0.8 |

| H-3' | ~7.75 | d | ~2.1 |

| H-5' | ~7.55 | dd | ~8.4, 2.1 |

| H-6' | ~7.40 | d | ~8.4 |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected: one for the carbonyl carbon, six for the dichlorobenzoyl ring carbons, and three for the oxazole ring carbons. The carbonyl carbon (C=O) is typically found significantly downfield, around 180-185 ppm. The carbons of the oxazole ring (C-2, C-4, C-5) have characteristic shifts, with C-2 being the most deshielded of the heterocyclic carbons due to its position between two heteroatoms and its attachment to the electron-withdrawing benzoyl group. The chlorinated carbons (C-2' and C-4') of the phenyl ring would show shifts influenced by the heavy atom effect of chlorine.

Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C=O | ~182.0 |

| C-2 | ~160.0 |

| C-5 | ~145.0 |

| C-4 | ~130.0 |

| C-1' | ~137.0 |

| C-2' | ~136.0 |

| C-4' | ~134.0 |

| C-6' | ~131.5 |

| C-3' | ~131.0 |

| C-5' | ~128.0 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, a COSY spectrum would show cross-peaks between H-5' and H-6', and between H-5' and H-3' on the dichlorophenyl ring, confirming their ortho and meta relationships, respectively. A correlation between H-4 and H-5 of the oxazole ring would also be expected.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-5 to C-5, H-3' to C-3').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows longer-range correlations (typically 2-3 bonds) between protons and carbons. This technique provides the key to connecting the molecular fragments. For instance, a correlation from the oxazole protons (H-4 and H-5) to the carbonyl carbon (C=O) would be expected. Most importantly, a three-bond correlation from the H-6' proton of the phenyl ring to the carbonyl carbon would firmly establish the connection between the 2,4-dichlorobenzoyl group and the oxazole ring through the ketone linker.

Infrared (IR) Spectroscopy for Functional Group Identification, Particularly Carbonyl and Heterocyclic Stretches

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration. The conjugation of the carbonyl group with both the aromatic and heterocyclic rings would be expected to lower its frequency compared to a simple aliphatic ketone. Other key absorptions would include those for the C=N and C-O-C stretches within the oxazole ring, aromatic C-H stretches, and C-Cl stretches.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic & Heterocyclic C-H Stretch | Medium-Weak |

| ~1670-1660 | C=O Stretch (Aryl Ketone) | Strong |

| ~1590-1550 | C=N Stretch (Oxazole Ring) | Medium-Strong |

| ~1580, ~1470 | C=C Stretch (Aromatic Ring) | Medium |

| ~1100-1050 | C-O-C Stretch (Oxazole Ring) | Strong |

| ~850-750 | C-Cl Stretch | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a molecular fingerprint.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular weight of this compound is 242.0 g/mol (for the ³⁵Cl isotopes). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in a characteristic cluster of peaks at m/z 242 (M⁺), 244 (M+2)⁺, and 246 (M+4)⁺ with an approximate intensity ratio of 9:6:1.

The fragmentation of the molecular ion is predicted to occur primarily at the bonds adjacent to the carbonyl group, which are the weakest points. chemguide.co.ukpressbooks.pub The most prominent fragments would likely arise from the cleavage of the C-C bond between the carbonyl group and the oxazole ring or between the carbonyl and the dichlorophenyl ring.

Plausible Fragmentation Pathways:

Formation of the 2,4-Dichlorobenzoyl cation: Cleavage of the bond between the carbonyl carbon and the oxazole ring would yield the highly stable 2,4-dichlorobenzoyl cation at m/z 173 . This is often a base peak for such structures. The presence of two chlorine atoms would give this fragment a characteristic isotopic pattern at m/z 173 and 175 (ratio ~3:1).

Formation of the Oxazol-2-ylcarbonyl cation or Oxazole radical cation: Cleavage on the other side of the carbonyl group could lead to a fragment corresponding to the oxazole ring attached to the carbonyl group. Alternatively, loss of the dichlorobenzoyl radical could lead to an oxazol-2-yl cation at m/z 68 .

Loss of Carbon Monoxide: A common fragmentation pathway for ketones is the loss of a neutral CO molecule (28 Da) from the benzoyl cation, which would lead to a fragment ion at m/z 145 (from the m/z 173 ion), corresponding to the dichlorophenyl cation.

Predicted Major EI-MS Fragments

| m/z Value | Proposed Fragment Ion |

| 242, 244, 246 | [C₁₀H₅Cl₂NO₂]⁺• (Molecular Ion Cluster) |

| 173, 175 | [C₇H₃Cl₂O]⁺ (2,4-Dichlorobenzoyl cation) |

| 145, 147 | [C₆H₃Cl₂]⁺ (Dichlorophenyl cation) |

| 68 | [C₃H₂NO]⁺ (Oxazol-2-yl cation) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds. For this compound, ESI-MS analysis in positive ion mode would be expected to show a prominent protonated molecule [M+H]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak.

The fragmentation of this compound under ESI-MS/MS conditions would likely proceed through several key pathways. The primary fragmentation would involve the cleavage of the bond between the carbonyl group and the oxazole ring, which is a common fragmentation pathway for ketones. This would result in the formation of the 2,4-dichlorobenzoyl cation and a neutral oxazole fragment, or the oxazol-2-ylium ion and a neutral 2,4-dichlorobenzaldehyde (B42875) fragment. Further fragmentation could involve the loss of a carbon monoxide (CO) molecule from the benzoyl fragment.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₁₀H₅Cl₂NO₂ + H]⁺ | 244.97 | Protonated molecular ion |

| [C₇H₃Cl₂O]⁺ | 173.95 | 2,4-Dichlorobenzoyl cation |

| [C₃H₂NO]⁺ | 68.02 | Oxazol-2-ylium ion |

Note: The m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) and represent the monoisotopic mass.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, enabling the determination of the elemental formula of a compound with high confidence. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. The synthesis of novel oxazole derivatives is routinely confirmed using HRMS to establish their chemical formula. researchgate.netnih.gov

For this compound, the theoretical exact mass can be calculated based on its elemental formula, C₁₀H₅Cl₂NO₂. This calculated value would then be compared to the experimentally determined value from the HRMS instrument.

Table 2: Theoretical Exact Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass |

| C₁₀H₅³⁵Cl₂NO₂ | [M] | 244.9697 |

| C₁₀H₅³⁵Cl³⁷ClNO₂ | [M+2] | 246.9668 |

| C₁₀H₅³⁷Cl₂NO₂ | [M+4] | 248.9638 |

| C₁₀H₆³⁵Cl₂NO₂ | [M+H]⁺ | 245.9770 |

Note: The exact masses are calculated using the most abundant isotopes of each element.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The structure of this compound features a conjugated system comprising the dichlorophenyl ring, the carbonyl group, and the oxazole ring. This extended conjugation is expected to result in characteristic absorption bands.

The absorption spectra of organic compounds with conjugated double bond systems are influenced by the size of the system and the presence of various functional groups. shimadzu.com The spectra are expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transition, usually of lower intensity, involves the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. The presence of a benzoyl group attached to a heterocyclic ring typically results in absorption bands in the UV region. researchgate.net The extension of conjugation generally shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). shimadzu.commdpi.com

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax Range (nm) | Associated Structural Feature |

| π → π | 250 - 300 | Dichlorobenzoyl-oxazole conjugated system |

| n → π | 300 - 350 | Carbonyl group and heteroatoms |

Note: These are estimated ranges based on data for similar aromatic and heterocyclic compounds.

X-ray Crystallography for Single-Crystal Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule in the solid state. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions. While a single-crystal X-ray structure for this compound has not been reported in the surveyed literature, studies on other substituted oxazoles have successfully employed this technique to elucidate their molecular geometry. nih.gov

A crystallographic analysis of this compound would provide invaluable data. It would confirm the planarity of the oxazole ring and determine the dihedral angle between the oxazole ring and the dichlorophenyl ring. This would reveal any steric hindrance effects caused by the chlorine substituents. Furthermore, it would identify the crystal system, space group, and unit cell dimensions, and detail any intermolecular interactions such as π-π stacking or halogen bonding that stabilize the crystal lattice.

Advanced Vibrational and Electronic Spectroscopic Methods

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These techniques are routinely used to characterize newly synthesized compounds. jddtonline.infomdpi.comnih.gov For this compound, the vibrational spectra would exhibit characteristic bands corresponding to its constituent parts.

The most prominent peak in the IR spectrum is expected to be the C=O stretching vibration of the ketone linker. Other key vibrations include the C=N and C-O-C stretching modes of the oxazole ring, the stretching vibrations of the aromatic C-H bonds, and the C-Cl stretching vibrations of the dichlorophenyl ring. Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately. nih.govrsc.org

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Carbonyl C=O | Stretching | 1680 - 1660 |

| Oxazole C=N | Stretching | 1650 - 1610 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Oxazole C-O-C | Asymmetric Stretching | 1150 - 1020 |

| C-Cl | Stretching | 850 - 550 |

Computational and Theoretical Investigations of 2 2,4 Dichlorobenzoyl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental properties of molecules like 2-(2,4-Dichlorobenzoyl)oxazole at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), are employed to determine its ground state properties. bldpharm.com These calculations can predict the molecule's optimized geometry, total energy, and the distribution of electrons within the molecule, which are foundational for understanding its stability and reactivity. While specific DFT studies on this compound are not prevalent in the public domain, the methodologies are well-established from studies on related oxazole (B20620) and dichlorophenol compounds. bldpharm.comufrgs.br

Electronic Structure and Molecular Geometry Optimizations

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing 2,4-dichlorobenzoyl group and the aromatic oxazole ring. Geometry optimization calculations using DFT can determine the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. These calculations would reveal key bond lengths, bond angles, and dihedral angles, such as the twist angle between the plane of the dichlorobenzoyl group and the oxazole ring. This angle is significant as it influences the extent of π-conjugation between the two ring systems, which in turn affects the electronic properties of the molecule.

Frontier Molecular Orbital Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich oxazole ring, while the LUMO is likely to be centered on the electron-deficient 2,4-dichlorobenzoyl moiety. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. nih.gov The precise energy values and spatial distributions of these orbitals can be calculated using DFT.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific DFT calculations for this compound.

Atomic Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule can be visualized through atomic charge distribution analysis and molecular electrostatic potential (MEP) maps. The MEP map provides a color-coded representation of the electrostatic potential on the molecule's surface. researchgate.net Regions of negative potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen, making them potential sites for hydrogen bonding. The hydrogen atoms and the regions near the chlorine atoms would exhibit a positive potential.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound, identifying the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can significantly influence binding affinity. nih.gov

Furthermore, MD simulations can model the interactions of this compound with solvent molecules or within a biological environment, such as a protein binding pocket. These simulations can reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for understanding its biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies Applied to Oxazole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. For oxazole scaffolds, SAR studies have revealed several key insights that can be applied to this compound.

SAR studies on related oxazole-containing compounds have shown that modifications at various positions can modulate their activity. For example, in a series of 2,4-disubstituted oxazole derivatives, the nature of the substituent at the 4-position was found to be crucial for their inhibitory activity against certain enzymes. epa.gov These findings suggest that systematic variations of the substituents on both the benzoyl and oxazole rings of this compound could lead to the discovery of compounds with enhanced or altered biological activities.

Computational Design and Predictive Modeling

Computational methods are instrumental in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity and interaction of novel compounds. For the oxazole scaffold, these techniques have been widely applied to understand structure-activity relationships and to design new derivatives with enhanced potency and selectivity.

Pharmacophore Modeling for Ligand-Receptor Interactions

Pharmacophore modeling is another key computational tool that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific biological target. A pharmacophore model can be used to screen large databases of compounds to identify new potential ligands.

There are no published pharmacophore models specifically developed for this compound. However, pharmacophore models for other classes of compounds, including some with heterocyclic cores, have been successfully used to identify novel inhibitors of various enzymes. These studies typically involve aligning a set of known active compounds to derive a common feature hypothesis that is then used for virtual screening.

Table 2: Key Features in Example Pharmacophore Models for Other Compound Classes

| Target | Key Pharmacophore Features | Application | Reference Context |

| Cyclooxygenase-2 (COX-2) | Hydrogen Bond Acceptor, Aromatic Rings, Excluded Volume | To predict the selectivity of anti-inflammatory agents. | |

| Epidermal Growth Factor Receptor (EGFR) | Hydrogen Bond Acceptor, Hydrophobic Features | To screen for potential anticancer compounds. | |

| Plasmodium falciparum 5-aminolevulinate synthase | Hydrogen Bond Acceptors/Donors, Aromaticity, Hydrophobicity | To identify novel antimalarial inhibitors. |

This table provides examples of pharmacophore modeling applications and does not represent data for this compound.

Applications in Chemical Research and Material Science Excluding Clinical Development

Role as a Synthetic Building Block in Organic Synthesis for More Complex Architectures

Oxazole (B20620) derivatives are recognized as versatile building blocks in organic synthesis, providing a scaffold for the construction of more complex molecular architectures. nih.govontosight.ai The inherent reactivity of the oxazole ring and the potential for functionalization at various positions make it a valuable synthon for medicinal and materials chemistry. nih.gov Synthetic strategies such as the van Leusen oxazole synthesis, Fischer oxazole synthesis, and Robinson-Gabriel synthesis are commonly employed to create diverse oxazole derivatives. youtube.com

The 2-(2,4-Dichlorobenzoyl)oxazole structure possesses several key features that suggest its utility as a synthetic intermediate. The dichlorophenyl group can be subject to nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of new functionalities. The oxazole ring itself can participate in various transformations. For instance, the C-4 position of oxazoles can be directly functionalized without pre-functionalization, even in the presence of a more reactive C-2 position. rsc.org This allows for the synthesis of complex fused heterocyclic systems like oxazolo[4,5-c]quinolines. rsc.org

While direct examples of the use of this compound in the synthesis of complex architectures are not readily found in the literature, the principles of oxazole chemistry suggest its potential as a precursor for a wide range of more elaborate molecules.

Exploration in Agrochemical Research and Development

The benzoxazole (B165842) and related oxazole scaffolds have demonstrated a broad spectrum of biological activities, making them important structures in the discovery of new agricultural chemicals. researchgate.net

Herbicide Research

Research into oxazole derivatives has revealed their potential as herbicides. For example, a series of (3,5-Dinitrophenyl)-4-(benzyloxymethyl)oxazole derivatives have been synthesized and evaluated for their herbicidal activity. researchgate.net Although this research does not involve the exact title compound, it highlights the potential of the substituted oxazole core in developing new herbicidal agents. Another example is the commercial herbicide pyroxasulfone, which contains a 4,5-dihydro-1,2-oxazole ring and is effective against various grass and broadleaf weeds in crops like corn and soybeans. nih.gov This demonstrates the utility of the oxazole heterocycle in designing effective weed control agents.

Pesticide Research

The general class of oxazole-containing compounds has been investigated for broad pesticidal properties. fao.org The structural features of these molecules can be modified to target specific pests. For instance, research into 1,3,4-oxadiazole (B1194373) thioether compounds, which share a similar five-membered heterocyclic ring system, has shown fungicidal activity against various plant pathogens. nih.gov

Acaricide/Insecticide Investigations

Substituted oxazoline (B21484) derivatives have been a focus of research for their acaricidal and insecticidal properties. A study on a series of substituted 2,4-diphenyl-1,3-oxazolines revealed that compounds with halogen substitutions on the phenyl ring exhibited ovicidal activity against two-spotted spider mites. fao.org Furthermore, the introduction of hydrophobic substituents enhanced the acaricidal activity and induced insecticidal activity against several insect species. fao.org While these are oxazoline derivatives, the findings suggest that the broader oxazole class, including compounds like this compound, could be a starting point for the development of new acaricides and insecticides.

Potential in Material Science and Functional Material Development

The oxadiazole ring system, structurally related to oxazole, has been identified as a valuable component in the development of functional materials. researchgate.net Oxadiazole derivatives are known for their thermal and hydrolytic stability, which are desirable properties for materials applications. researchgate.net These compounds have been explored for their electronic properties and have shown promise in the development of materials for organic light-emitting diodes (OLEDs). umn.edu While direct research on this compound in material science is not prominent, the known properties of related heterocyclic compounds suggest a potential avenue for investigation.

Contribution to the Development of Dyes and Fluorescent Materials

The oxadiazole and oxazole moieties have been incorporated into various dye and fluorescent material structures. The oxadiazole ring is known for its electron-transporting capabilities, a useful property in the design of materials for OLEDs. umn.edu Theoretical studies on 2-(2-hydroxyphenyl)-1,3,4-oxadiazole derivatives have explored their photophysical properties, indicating their potential as luminescent materials. nih.gov Furthermore, oxadiazole-substituted BODIPY fluorophores have been synthesized and shown to exhibit long-wavelength absorption and emission, which is desirable for various imaging and sensing applications. rsc.org Although these examples focus on the oxadiazole ring, the similar electronic nature of the oxazole ring in this compound suggests its potential as a building block for novel dyes and fluorescent materials.

Investigation as Chelating Agents for Metal Ions

The investigation of this compound as a chelating agent for metal ions is an area of interest within chemical research, primarily due to the structural motifs present in the molecule that suggest a potential for metal coordination. While specific studies focusing exclusively on the chelating properties of this compound are not extensively documented in publicly available literature, the broader class of oxazole-containing ligands has been shown to form stable complexes with a variety of metal ions. The chelating ability of such compounds is generally attributed to the presence of the oxazole ring, which contains both a nitrogen and an oxygen atom that can act as donor sites for coordination with metal centers.

The core of the chelating potential of this compound lies in the oxazole ring and the adjacent benzoyl group. The nitrogen atom of the oxazole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. alfachemic.comijesrr.org Additionally, the carbonyl oxygen of the benzoyl group can also participate in chelation, leading to the formation of a stable five-membered chelate ring with a metal ion. This bidentate N,O-coordination is a common feature observed in the coordination chemistry of similar 2-acyl-substituted oxazole derivatives. The presence of the electron-withdrawing 2,4-dichlorophenyl group can influence the electron density on the carbonyl oxygen and the oxazole ring, thereby modulating the strength and selectivity of metal ion binding.

Research on analogous oxazole and benzoxazole derivatives has demonstrated their capacity to coordinate with a range of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). ijesrr.org The formation of these metal complexes is often evidenced by spectroscopic techniques such as infrared (IR) and UV-Visible spectroscopy, as well as by single-crystal X-ray diffraction studies. For instance, a downward shift in the stretching frequency of the C=N bond in the oxazole ring and the C=O bond of the acyl group in the IR spectrum upon complexation typically indicates their involvement in coordination to the metal ion. ijesrr.org

The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion (e.g., its size, charge, and electronic configuration), the solvent system used, and the specific substituents on the ligand. While no specific stability constants for this compound with various metal ions have been reported, the general trend for similar ligands suggests that the stability of the complexes often follows the Irving-Williams series for divalent transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The potential applications of such metal complexes in material science are significant. The incorporation of metal ions into the oxazole-based ligand framework can lead to the development of new materials with interesting optical, electronic, or catalytic properties. For example, metal complexes of oxazole derivatives have been explored for their potential use as catalysts in various organic transformations and as components in the design of novel functional materials. alfachemic.com

Representative Data on Metal Chelation by Oxazole-Type Ligands

The following table summarizes the types of metal ions that are known to form complexes with oxazole-containing ligands and the typical coordination behavior observed in research studies. This information is based on the general class of oxazole derivatives and serves as a predictive framework for the potential behavior of this compound.

| Metal Ion | Typical Coordination Number | Potential Donor Atoms from Ligand | Expected Chelate Ring Size |

| Copper(II) | 4 or 6 | Nitrogen (oxazole), Oxygen (carbonyl) | 5-membered |

| Nickel(II) | 4 or 6 | Nitrogen (oxazole), Oxygen (carbonyl) | 5-membered |

| Cobalt(II) | 4 or 6 | Nitrogen (oxazole), Oxygen (carbonyl) | 5-membered |

| Zinc(II) | 4 | Nitrogen (oxazole), Oxygen (carbonyl) | 5-membered |

| Palladium(II) | 4 | Nitrogen (oxazole) and/or a carbene carbon | Varies |

| Rhodium(I) | 4 | Nitrogen (oxazole) and/or a carbene carbon | Varies |

This table is illustrative and based on the known coordination chemistry of oxazole-containing ligands. Specific experimental data for this compound is not available.

Mechanistic Studies of Biological Activities of Oxazole Derivatives in Vitro and Preclinical Focus

In Vitro Antimicrobial Activity Investigations

No research data was found regarding the in vitro antimicrobial activity of 2-(2,4-Dichlorobenzoyl)oxazole. Therefore, the following subsections are without content.

Antibacterial Potency and Spectrum of Activity

Information on the antibacterial potency and spectrum of activity of this compound is not available in the current scientific literature.

Antifungal Efficacy

There is no available data from in vitro studies to assess the antifungal efficacy of this compound.

Antiprotozoal Activities (e.g., Antileishmanial Properties)

Specific studies on the antiprotozoal activities, including any potential antileishmanial properties, of this compound have not been reported.

In Vitro Anticancer Research

No published in vitro research was identified that investigates the anticancer properties of this compound. Consequently, the mechanisms of its potential anticancer action cannot be described.

Mechanisms of Apoptosis Induction (e.g., p53 Expression and Caspase Pathway Activation)

There is no information available concerning the ability of this compound to induce apoptosis or its effects on p53 expression and caspase pathway activation.

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase-Thymidylate Synthase, Pteridine Reductase 1)

Data from enzyme inhibition studies, specifically on the interaction of this compound with enzymes such as Dihydrofolate Reductase-Thymidylate Synthase or Pteridine Reductase 1, is not present in the available scientific literature.

In Vitro Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are not extensively available, research on related oxazole (B20620) and benzoxazole (B165842) derivatives provides significant insights into their potential mechanisms. The anti-inflammatory activity of these compounds is often attributed to their ability to modulate key inflammatory pathways. For instance, some benzoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). This inhibition is a crucial aspect of controlling the inflammatory response.

One area of investigation has been the interaction of these derivatives with myeloid differentiation protein 2 (MD2), which is a key component of the Toll-like receptor 4 (TLR4) signaling pathway. The TLR4/MD2 complex is responsible for recognizing lipopolysaccharide (LPS), a component of gram-negative bacteria, and initiating an inflammatory cascade. Certain benzoxazolone derivatives have demonstrated the ability to competitively bind to the MD2 protein, thereby inhibiting the LPS-induced inflammatory response. This competitive inhibition prevents the downstream signaling that leads to the production of inflammatory mediators.

The evaluation of anti-inflammatory activity is often conducted using in vitro assays that measure the inhibition of inflammatory markers. For example, studies have assessed the ability of these compounds to reduce the levels of IL-6 in cell cultures stimulated with an inflammatory agent. The half-maximal inhibitory concentration (IC50) values obtained from such assays provide a quantitative measure of the anti-inflammatory potency of the compounds. For some benzoxazole derivatives, IC50 values against IL-6 have been reported in the low micromolar range, indicating significant anti-inflammatory potential.

In Vitro Antioxidant Properties

The antioxidant potential of oxazole derivatives is another area of active research. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Antioxidant compounds can mitigate oxidative damage by scavenging free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the in vitro antioxidant activity of chemical compounds. In this assay, the ability of a compound to donate an electron and stabilize the DPPH radical is measured spectrophotometrically. A change in color from violet to yellow indicates the scavenging activity of the compound.

Studies on various oxazole derivatives have demonstrated their capacity to act as potent radical scavengers. For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have shown high antioxidant potency with IC50 values in the sub-micromolar range, which is significantly more potent than the standard antioxidant Trolox in the same assay. This suggests that the oxazole scaffold can be a promising backbone for the development of novel antioxidant agents.

Urease Inhibition Studies

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In humans, the urease produced by the bacterium Helicobacter pylori is a key factor in the pathogenesis of gastritis and peptic ulcers. Therefore, the inhibition of urease is a therapeutic strategy for treating infections caused by this pathogen.

Several classes of heterocyclic compounds, including oxazole derivatives, have been investigated for their urease inhibitory activity. The mechanism of inhibition often involves the interaction of the compound with the nickel ions present in the active site of the urease enzyme. This interaction can block the access of the substrate (urea) to the active site, thereby inhibiting the enzyme's activity.

In vitro urease inhibition assays are used to screen for potential inhibitors. These assays typically measure the amount of ammonia produced from the enzymatic hydrolysis of urea. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter for evaluating the potency of the inhibitor. While specific data for this compound is limited, studies on other heterocyclic compounds like benzimidazole-2-thione derivatives have identified potent urease inhibitors with IC50 values in the low micromolar range against H. pylori urease.

Mechanistic Elucidation of Biological Interactions (e.g., Target Identification and Molecular Binding Modes)

Understanding the molecular mechanisms underlying the biological activities of this compound and its analogs is crucial for their development as therapeutic agents. Computational methods, such as molecular docking, play a vital role in elucidating these mechanisms by predicting the binding modes of these compounds with their biological targets.

Molecular docking studies can provide valuable information about the interactions between a ligand (the oxazole derivative) and a protein target. For example, docking studies of urease inhibitors have shown how these compounds can fit into the active site of the enzyme and interact with key amino acid residues and the essential nickel ions. These interactions, which can include hydrogen bonds and hydrophobic interactions, are critical for the inhibitory activity of the compound.

In the context of anti-inflammatory activity, molecular docking has been used to explore the binding of benzoxazole derivatives to the MD2 protein. These studies have helped to identify the specific amino acid residues within the MD2 binding pocket that are involved in the interaction, providing a rational basis for the design of more potent inhibitors.

Similarly, for other biological targets, molecular docking can predict the binding affinity and the specific interactions that contribute to the observed biological activity. This information is invaluable for structure-activity relationship (SAR) studies, which aim to optimize the chemical structure of a compound to enhance its potency and selectivity. By combining experimental data with computational modeling, researchers can gain a deeper understanding of the molecular mechanisms of action of oxazole derivatives and guide the design of new and more effective therapeutic agents.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2,4-dichlorobenzoyl)oxazole derivatives?

- Methodological Answer : A reflux method using ethanol as a solvent at 75°C for 7 hours has been successfully employed for related compounds, such as the Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex, achieving a 97.58% yield . For oxazole derivatives, glacial acetic acid is often added to facilitate condensation reactions with substituted benzaldehydes, followed by solvent evaporation under reduced pressure .

Q. How can UV-Vis spectroscopy validate the synthesis of this compound complexes?

- Methodological Answer : UV-Vis spectra can detect charge-transfer transitions between the ligand and metal. For example, the Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex showed a distinct λmax shift (e.g., 398 nm) compared to its precursors, confirming successful coordination . Molar absorptivity (ε) values and 10 Dq cleavage energy calculations further support electronic structure analysis (Table 3 in ).

Q. What purification techniques are recommended for isolating this compound intermediates?

- Methodological Answer : After reflux, solvent removal under reduced pressure followed by filtration is commonly used. For example, 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives are isolated via filtration after solvent evaporation .

Advanced Research Questions

Q. How does molecular docking predict the anticancer potential of this compound derivatives?

- Methodological Answer : Docking studies against ribonucleotide reductase (PDB: 2EUD) revealed that the Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex has a binding affinity of -7.76 kcal/mol and an inhibition constant of 2.11 µM, outperforming hydroxyurea (-6.54 kcal/mol). Four hydrogen bonds (Arg 293, Ser 217, Thr 608, Cys 428) and twelve hydrophobic interactions stabilize ligand-receptor binding .

Q. What strategies address discrepancies in electronic spectra data for this compound complexes?

- Methodological Answer : Contradictions in λmax values may arise from solvent polarity or metal-ligand charge transfer efficiency. For instance, DMSO solvent enhances conjugation effects, as observed in the iron (III) complex’s UV-Vis profile . Cross-validation with FT-IR (e.g., C=O and N-H stretches) and mass spectrometry ensures data consistency .

Q. How do structural modifications influence the bioactivity of this compound derivatives?

- Methodological Answer : Replacing the chloromethyl group with bromine or iodine alters reactivity. The chloromethyl group in 2-(Chloromethyl)oxazole balances stability and reactivity, enabling nucleophilic substitutions for bioactive molecule synthesis . For the iron (III) complex, thiourea backbone methylation enhances lipophilicity, improving oral bioavailability (HIA: 97.80%) .

Key Research Considerations

- Safety : 2,4-Dichlorobenzoyl chloride (CAS 89-75-8), a precursor, requires handling under inert conditions due to its corrosive nature .

- Analytical Validation : Combine UV-Vis, FT-IR, and mass spectrometry to resolve spectral ambiguities .

- Biological Relevance : Prioritize derivatives with high HIA (>95%) and moderate Caco2 permeability (e.g., 53.64%) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。